1-Boc-3-iodoazetidine
Overview
Description
Mechanism of Action
Target of Action
1-Boc-3-iodoazetidine is an organic compound that is primarily used as a reactant and additive in the formation of a lithium anode protective layer . The primary target of this compound is the lithium metal, which it interacts with to form lithium iodide (LiI) and lithium-based organometallic .
Mode of Action
The mode of action of this compound involves a reaction with lithium metal. This reaction results in the formation of lithium iodide and lithium-based organometallic . This process is part of an in situ lithium anode protection method designed to prevent the continuous loss of redox mediators in lithium-oxygen batteries .
Biochemical Pathways
Its reaction with lithium metal suggests that it plays a role in the electrochemical processes involved in battery operation .
Result of Action
The result of this compound’s action is the formation of a protective layer on the lithium anode. This layer helps to enhance the stability and rechargeability of lithium-oxygen batteries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is light sensitive and incompatible with oxidizing agents . Its handling requires a well-ventilated place, suitable protective clothing, and non-sparking tools to prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-Iodoazetidine can be synthesized through the iodination of 1-Boc-3-hydroxyazetidine. The reaction involves the use of triphenylphosphine, imidazole, and iodine in toluene. The reaction mixture is heated to reflux and stirred for a few hours, followed by cooling to room temperature and further stirring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and halogenation reactions. The compound is often produced in small quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-Iodoazetidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: The major products are the substituted azetidines, where the iodine atom is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl or aryl-alkyl compounds formed through the coupling of the azetidine with the boronic acid.
Scientific Research Applications
1-Boc-3-Iodoazetidine is used extensively in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting central nervous system disorders and infectious diseases.
Material Science: It has been studied for its potential use in enhancing the stability and rechargeability of lithium-oxygen batteries.
Comparison with Similar Compounds
1-Boc-3-Hydroxyazetidine: A precursor in the synthesis of 1-Boc-3-Iodoazetidine.
1-Boc-3-Cyanoazetidine: Another azetidine derivative used in organic synthesis.
1-Boc-4-Iodo-Piperidine: A similar compound with a five-membered ring structure.
Uniqueness: this compound is unique due to its iodine substituent, which makes it highly reactive in substitution and cross-coupling reactions. This reactivity is leveraged in the synthesis of complex molecules and in applications such as battery technology .
Properties
IUPAC Name |
tert-butyl 3-iodoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDIKRMPZNLBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451431 | |
Record name | 1-Boc-3-iodoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254454-54-1 | |
Record name | 1-Boc-3-iodoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-iodoazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Boc-3-iodoazetidine (BIA) enhance the performance of lithium-oxygen batteries?
A1: BIA functions as both a redox mediator (RM) and an additive in lithium-oxygen batteries []. When BIA reacts with lithium metal, it forms lithium iodide (LiI) and lithium-based organometallic compounds []. LiI effectively lowers the charging overpotential, while the in-situ formed organometallic layer on the anode serves two crucial purposes. Firstly, it prevents further reduction of RMs by the lithium metal, mitigating the detrimental "shuttle effect" []. Secondly, this protective layer inhibits the formation of lithium dendrites, enhancing the battery's stability and cycle life [].
Q2: What are the advantages of using this compound in lithium-oxygen batteries compared to conventional approaches?
A2: The use of BIA offers a unique in-situ method for anode protection in lithium-oxygen batteries []. Traditional approaches often involve physically separating the electrodes or employing external additives, which can add complexity and cost. BIA's dual functionality as both a RM and an anode-protecting agent simplifies the battery chemistry and results in significantly improved cycling performance, particularly at high current densities [].
Q3: Besides its application in batteries, what other synthetic applications does this compound have?
A3: this compound serves as a versatile building block in organic synthesis. For example, it can be utilized in copper-catalyzed coupling reactions with arylboronic acids to synthesize aryloxyazetidine derivatives [, ]. This reaction, catalyzed by CuI/L-proline, provides a valuable route to access a variety of azetidine derivatives, which are important structural motifs in medicinal chemistry.
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